2,3-Dihydroxypropyl but-2-enoate

Description

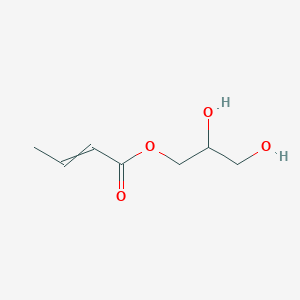

Structure

2D Structure

3D Structure

Properties

CAS No. |

823192-37-6 |

|---|---|

Molecular Formula |

C7H12O4 |

Molecular Weight |

160.17 g/mol |

IUPAC Name |

2,3-dihydroxypropyl but-2-enoate |

InChI |

InChI=1S/C7H12O4/c1-2-3-7(10)11-5-6(9)4-8/h2-3,6,8-9H,4-5H2,1H3 |

InChI Key |

YHCVYAHUIMOIGE-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC(=O)OCC(CO)O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Aspects of 2,3 Dihydroxypropyl But 2 Enoate

Polymerization Behavior of 2,3-Dihydroxypropyl but-2-enoate

The presence of a polymerizable vinyl group makes this compound a versatile monomer for the synthesis of a variety of polymeric materials. Its polymerization can be initiated through free radical mechanisms, and it can be copolymerized with other monomers to tailor the properties of the resulting polymers.

Free Radical Polymerization Kinetics and Thermodynamics

The free radical polymerization of this compound, like other acrylic and methacrylic monomers, proceeds via the typical steps of initiation, propagation, and termination. The kinetics of this process are influenced by factors such as monomer concentration, initiator concentration, and temperature. While specific kinetic data for this compound is not extensively reported, analogous systems, such as the polymerization of eugenol-derived methacrylates, provide valuable insights. For instance, the polymerization of monomers containing hydroxyl groups can be influenced by the polarity and steric hindrance of the monomer.

The thermodynamics of polymerization are generally governed by the change in enthalpy and entropy. The conversion of a double bond in the monomer to a single bond in the polymer is an exothermic process, thus the enthalpy of polymerization (ΔHp) is typically negative. However, the process of polymerization involves a decrease in the randomness of the system as individual monomer molecules become part of a larger polymer chain, leading to a negative entropy change (ΔSp). The Gibbs free energy of polymerization (ΔGp = ΔHp - TΔSp) must be negative for polymerization to be spontaneous. This implies the existence of a ceiling temperature (Tc = ΔHp / ΔSp) above which polymerization is not thermodynamically favorable.

Copolymerization with Diverse Monomers for Tailored Materials

Copolymerization of this compound with other vinyl monomers is a powerful strategy to create materials with a wide range of properties. The reactivity ratios of the comonomers determine their distribution along the polymer chain. For example, in the copolymerization of a similar hydroxyl-containing methacrylate (B99206), 2-hydroxypropyl methacrylate (HPMA), with methyl methacrylate (MMA), the reactivity ratios were found to be 1.06 for HPMA and 0.40 for MMA. mdpi.com This indicates that HPMA is more reactive than MMA and will be incorporated into the copolymer chain at a faster rate.

The resulting copolymers can exhibit properties that are a blend of the constituent homopolymers or, in some cases, entirely new properties. The hydroxyl groups of the this compound units can impart hydrophilicity, improve adhesion, and provide sites for post-polymerization modification.

Table 1: Potential Comonomers for this compound and Their Expected Influence on Copolymer Properties

| Comonomer | Chemical Structure | Expected Influence on Copolymer Properties |

| Methyl Methacrylate (MMA) | CH2=C(CH3)COOCH3 | Increased glass transition temperature (Tg), improved mechanical strength |

| Acrylic Acid (AA) | CH2=CHCOOH | Increased hydrophilicity, pH-responsiveness, potential for ionic crosslinking |

| Styrene | C6H5CH=CH2 | Increased refractive index, improved thermal stability |

| Butyl Acrylate (BA) | CH2=CHCOOC4H9 | Decreased Tg, increased flexibility and tackiness |

Crosslinking Chemistry and Network Formation in Dihydroxypropyl Unsaturated Esters

The presence of two hydroxyl groups in this compound offers the potential for crosslinking, leading to the formation of three-dimensional polymer networks. This can be achieved through various chemical reactions involving the hydroxyl groups, either during or after the initial polymerization. For instance, these hydroxyl groups can react with diisocyanates to form polyurethane networks or with dicarboxylic acids or their derivatives to form polyester (B1180765) networks.

The formation of these networks significantly alters the material's properties, leading to increased solvent resistance, improved thermal stability, and enhanced mechanical strength. The degree of crosslinking can be controlled by adjusting the stoichiometry of the reactants and the reaction conditions. In some cases, the allylic protons of the but-2-enoate moiety might also participate in crosslinking reactions, particularly at higher temperatures or in the presence of specific initiators, although this is generally less favorable than the polymerization of the vinyl group. mdpi.com

Hydrolytic Stability and Degradation Pathways

The ester linkage in this compound is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield but-2-enoic acid and glycerol (B35011). The rate and mechanism of this hydrolysis are highly dependent on the pH of the surrounding medium.

Acid-Catalyzed Hydrolysis of the Ester Linkage

Under acidic conditions, the hydrolysis of esters is a reversible process. chemguide.co.uk The reaction is catalyzed by the presence of a strong acid, which protonates the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. khanacademy.orgucalgary.ca

The general mechanism for acid-catalyzed ester hydrolysis involves the following steps:

Protonation of the carbonyl oxygen. ucalgary.ca

Nucleophilic attack by a water molecule on the carbonyl carbon to form a tetrahedral intermediate. ucalgary.ca

Proton transfer from the attacking water molecule to one of the hydroxyl groups.

Elimination of the alcohol (glycerol in this case) to reform the carbonyl group.

Deprotonation of the carbonyl oxygen to yield the carboxylic acid (but-2-enoic acid) and regenerate the acid catalyst.

To drive the equilibrium towards the products (hydrolysis), an excess of water is typically used. chemguide.co.uk The reaction is generally heated to increase the rate. chemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification) of this compound

In the presence of a base, such as sodium hydroxide (B78521), the hydrolysis of an ester is known as saponification. masterorganicchemistry.comlibretexts.org This reaction is effectively irreversible because the carboxylic acid formed is immediately deprotonated by the base to form a carboxylate salt. masterorganicchemistry.comchemistrysteps.com This salt is much less reactive towards nucleophiles than the original ester.

The mechanism for base-catalyzed hydrolysis involves:

Nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. ucalgary.ca

The collapse of this intermediate, leading to the elimination of the alkoxide ion (the glycerol-derived portion). ucalgary.ca

A rapid acid-base reaction between the carboxylic acid and the alkoxide ion, or another hydroxide ion, to form a carboxylate salt and the alcohol (glycerol). ucalgary.ca

This process is the basis for soap making when applied to triglycerides (triesters of glycerol). libretexts.org

Table 2: Comparison of Acid- and Base-Catalyzed Hydrolysis of this compound

| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |

| Catalyst | Strong acid (e.g., H2SO4, HCl) | Strong base (e.g., NaOH, KOH) |

| Reversibility | Reversible chemguide.co.uk | Irreversible chemistrysteps.com |

| Products | But-2-enoic acid and Glycerol | Salt of but-2-enoic acid and Glycerol |

| Mechanism | Protonation of carbonyl, nucleophilic attack by water khanacademy.org | Nucleophilic attack by hydroxide ion ucalgary.ca |

| Reaction Conditions | Typically requires heat and excess water chemguide.co.uk | Often proceeds readily at room temperature or with gentle heating |

Reactivity of the Dihydroxypropyl Moiety

The 2,3-dihydroxypropyl group, being a glycerol derivative, possesses two hydroxyl groups—one primary and one secondary—which are key sites for various chemical modifications.

The hydroxyl groups of this compound can be readily derivatized through several common reactions. researchgate.net

Esterification: The primary and secondary alcohols can be acylated with acid chlorides or anhydrides in the presence of a base to form diesters. For example, reaction with benzoyl chloride can yield the corresponding dibenzoate ester. rsc.orgresearchgate.netnih.gov This is a common strategy for adding chromophores to polyols for analytical purposes. nih.govsielc.com

Etherification: The hydroxyl groups can be converted to ethers via Williamson ether synthesis, reacting an alkoxide formed from the diol with an alkyl halide.

Silylation: Reaction with silylating agents like tert-butyldimethylsilyl chloride (TBDMSCl) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can protect the hydroxyl groups as silyl (B83357) ethers. researchgate.net This is often done to increase volatility for gas chromatography analysis or to protect the hydroxyls during reactions at other parts of the molecule.

Acetal (B89532) Formation: The vicinal diols can react with aldehydes or ketones in the presence of an acid catalyst to form cyclic acetals (dioxolanes). This serves as a common protecting group strategy for 1,2-diols.

Table 3: Common Derivatizing Reagents for the Dihydroxypropyl Moiety

| Reagent | Functional Group Formed | Purpose |

|---|---|---|

| Acetic anhydride (B1165640) | Acetate ester | Protection, increasing lipophilicity |

| Benzoyl chloride | Benzoate ester | Protection, UV-active tag for HPLC researchgate.netnih.gov |

| TBDMSCl | tert-Butyldimethylsilyl ether | Protection, GC analysis |

The presence of hydroxyl groups in proximity to the ester functionality allows for the possibility of intramolecular cyclization reactions.

Transesterification: Under basic or acidic conditions, an intramolecular transesterification could potentially occur. The 2- or 3-hydroxyl group could attack the ester carbonyl, leading to the formation of a five- or six-membered cyclic ester (a lactone) and the release of glycerol. The relative stability of the starting material versus the cyclic product and the reaction conditions would determine the feasibility of such a transformation. Studies on similar glycerol esters suggest that cyclization can occur, sometimes as a side reaction during other transformations. researchgate.net

Cyclization following derivatization: If one of the hydroxyl groups is converted into a good leaving group (e.g., a tosylate), the other hydroxyl group could act as an internal nucleophile to form a cyclic ether, such as an epoxide.

The regioselectivity of such cyclizations would depend on the relative nucleophilicity of the primary versus the secondary hydroxyl group and the thermodynamic stability of the resulting ring system (Baldwin's rules).

Advanced Analytical and Computational Investigations of 2,3 Dihydroxypropyl But 2 Enoate

Spectroscopic Characterization for Molecular Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of a compound. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition, functional groups, and electronic structure can be obtained.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

High-resolution NMR spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of a molecule by mapping the magnetic environments of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

The but-2-enoate group is expected to show characteristic signals for the olefinic protons in the range of 5.8-7.0 ppm and the methyl group protons around 1.8 ppm. The protons on the 2,3-dihydroxypropyl group would appear as a series of multiplets in the 3.5-4.5 ppm range, corresponding to the CH₂O, CHOH, and CH₂OH groups. In the ¹³C spectrum, the carbonyl carbon of the ester is the most deshielded, appearing around 165-167 ppm. rsc.org The olefinic carbons are expected between 120-145 ppm, while the carbons of the dihydroxypropyl group would resonate between 60-75 ppm. rsc.orgrsc.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 2,3-Dihydroxypropyl but-2-enoate

| Atom Position (But-2-enoate) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| CH₃- | ~1.8 (doublet) | ~18 |

| -CH= | ~5.8 (doublet of quartets) | ~122 |

| =CH-C=O | ~6.9 (doublet of quartets) | ~145 |

| C=O | - | ~166 |

| Atom Position (Glycerol Moiety) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| -O-CH₂- | ~4.2 (multiplet) | ~66 |

| -CH(OH)- | ~3.9 (multiplet) | ~70 |

| -CH₂(OH) | ~3.6 (multiplet) | ~63 |

Note: Predicted values are based on data from analogous compounds and general NMR principles. rsc.orgresearchgate.netdocbrown.info Actual experimental values may vary.

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are essential for unambiguously assigning these signals and confirming the molecular connectivity. emerypharma.com A ¹H-¹H COSY experiment would show correlations between coupled protons, for instance, linking the protons within the but-2-enoate fragment and connecting the protons along the glycerol (B35011) backbone. libretexts.org An HMBC spectrum would reveal long-range (2-3 bond) correlations between protons and carbons, critically confirming the ester linkage between the carbonyl carbon of the but-2-enoate group and the C1 proton of the dihydroxypropyl group. libretexts.orgresearchgate.net

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecular bonds. These techniques are highly effective for identifying the functional groups present in a molecule. rsc.org

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to display several characteristic absorption bands. A broad band in the region of 3200-3500 cm⁻¹ would correspond to the O-H stretching vibrations of the two hydroxyl groups. The C-H stretching of the alkyl and vinyl groups would appear just below 3000 cm⁻¹. A strong, sharp peak around 1710-1725 cm⁻¹ is indicative of the C=O stretching of the α,β-unsaturated ester. rsc.org Another key absorption would be the C=C stretching vibration from the but-2-enoate moiety, typically found around 1630-1650 cm⁻¹. rsc.org

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C=C double bond of the but-2-enoate group would produce a strong signal, as would the C=O stretch, aiding in the confirmation of the unsaturated ester functionality. nih.gov

Interactive Data Table: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Signal |

| O-H | Stretch | 3500-3200 (Broad) | Weak |

| C-H | Stretch (sp², sp³) | 3100-2850 | Medium |

| C=O | Stretch (α,β-unsaturated ester) | 1725-1710 (Strong) | Medium-Strong |

| C=C | Stretch | 1650-1630 (Medium) | Strong |

| C-O | Stretch (Ester, Alcohol) | 1300-1000 | Weak-Medium |

Note: Frequencies are based on typical values for these functional groups and data from related compounds. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions and conjugated systems, known as chromophores. science-softcon.de The primary chromophore in this compound is the α,β-unsaturated carbonyl system of the but-2-enoate group. This conjugated system undergoes a π→π* electronic transition upon absorption of UV radiation. The expected wavelength of maximum absorbance (λmax) for this type of chromophore is typically in the range of 200-220 nm. researchgate.net The exact position of the λmax can be influenced by the solvent used for the analysis.

Interactive Data Table: Expected UV-Vis Absorption Data

| Chromophore | Electronic Transition | Expected λmax (nm) |

| C=C-C=O (But-2-enoate) | π → π* | ~210 |

Note: The λmax is an estimation based on data for similar α,β-unsaturated esters.

Chromatographic Separation and Purity Analysis

Chromatographic techniques are fundamental for separating components from a mixture and assessing the purity of a compound. The choice of method depends on the volatility and polarity of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) for Compositional Analysis

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. nih.gov For a compound like this compound, which has polar hydroxyl groups and a relatively high molecular weight, direct analysis by GC can be challenging due to low volatility and potential thermal degradation in the injector port. Therefore, derivatization is often employed. The hydroxyl groups can be converted to less polar, more volatile trimethylsilyl (B98337) (TMS) ethers, allowing the compound to pass through the GC column more effectively.

Once separated, the compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint. The fragmentation pattern can be predicted to include:

A molecular ion peak (M⁺) corresponding to the derivatized compound.

Fragments resulting from the cleavage of the ester bond.

Loss of the silylated dihydroxypropyl side chain.

Characteristic fragments from the but-2-enoate moiety. chromatographyonline.com

High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis

HPLC is a versatile technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds. figshare.com For this compound, a reversed-phase HPLC method would be highly suitable.

A typical setup would involve a C18 stationary phase column and a mobile phase gradient of water and a polar organic solvent, such as methanol (B129727) or acetonitrile (B52724). Detection can be achieved using a UV detector set to the λmax of the but-2-enoate chromophore (~210 nm). figshare.com This setup allows for the separation of the target compound from starting materials, byproducts, or impurities. The retention time under specific conditions serves as a qualitative identifier, while the peak area is proportional to the concentration, enabling quantitative analysis. Purity can be assessed by the presence of a single, symmetrical peak, and further confirmed using a photodiode array (PDA) detector to verify that the UV spectrum is consistent across the entire peak.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) serves as a swift, cost-effective, and sensitive method for monitoring the progress of chemical reactions, including the synthesis of this compound. libretexts.orgresearchgate.net This technique allows for the qualitative analysis of the reaction mixture at various intervals, providing insights into the consumption of reactants and the formation of products. youtube.com

In the context of synthesizing this compound, which is a glycerol ester, TLC can effectively separate the product from the starting materials, such as glycerol and but-2-enoic acid or its derivatives. The separation is based on the differential affinities of the compounds for the stationary phase (typically silica (B1680970) gel, which is highly polar) and the mobile phase (a solvent system of specific polarity). youtube.com Polar molecules interact more strongly with the polar silica gel and thus travel a shorter distance up the TLC plate, resulting in a lower Retention Factor (Rf) value. youtube.com

Table 1: Illustrative TLC Data for Monitoring the Synthesis of this compound

| Time (hours) | Reactant A (Glycerol) Spot Intensity | Reactant B (But-2-enoyl chloride) Spot Intensity | Product (this compound) Spot Intensity | Rf of Product |

| 0 | High | High | None | - |

| 1 | Medium | Medium | Low | 0.45 |

| 3 | Low | Low | Medium | 0.45 |

| 5 | None | Very Low | High | 0.45 |

Note: This table is for illustrative purposes. Actual Rf values and spot intensities would depend on the specific reaction conditions and TLC system used.

Mass Spectrometry for Structural Confirmation

Mass spectrometry is a powerful analytical technique used for the structural confirmation of newly synthesized compounds like this compound. It provides information about the molecular weight and fragmentation pattern of a molecule, which aids in elucidating its structure. Glycerol esters, as a class of compounds, are amenable to analysis by mass spectrometry. lipotype.com

For this compound (C7H12O4), the expected molecular weight can be calculated and compared with the molecular ion peak observed in the mass spectrum. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are often employed for the analysis of volatile esters. nih.gov In GC-MS, the compound is first separated from other components in a gas chromatograph and then introduced into the mass spectrometer.

Advanced Thermal Analysis Techniques (e.g., Thermogravimetric Analysis for Polymer Stability)

Thermogravimetric Analysis (TGA) is a crucial technique for assessing the thermal stability of polymers derived from this compound. uc.edu TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. uc.edu This information is vital for determining the decomposition temperature and understanding the thermal degradation profile of the polymer, which in turn dictates its potential applications.

For polymers based on glycerol esters, TGA can reveal the temperatures at which significant mass loss occurs, corresponding to the degradation of the polymer backbone. nih.gov The thermal stability of such polymers can be influenced by factors like the degree of crosslinking and the presence of plasticizers like glycerol. mdpi.com For instance, in studies of glycerol-plasticized polymer films, TGA has been used to identify weight loss stages corresponding to the loss of water and the degradation of glycerol, which typically occurs in the range of 194–246 °C. mdpi.com

A typical TGA curve for a polymer of this compound would show the percentage of weight remaining on the y-axis and the temperature on the x-axis. The onset temperature of decomposition is a key parameter obtained from the TGA curve, indicating the beginning of thermal degradation. nih.gov The derivative of the TGA curve (DTG) can also be plotted to show the rate of mass loss as a function of temperature, with peaks indicating the temperatures of maximum degradation rates. researchgate.net

Table 2: Hypothetical TGA Data for a Polymer of this compound

| Temperature (°C) | Weight Remaining (%) |

| 50 | 100 |

| 100 | 99.5 |

| 150 | 99.0 |

| 200 | 98.0 |

| 250 | 95.0 |

| 300 | 80.0 |

| 350 | 40.0 |

| 400 | 10.0 |

| 450 | 2.0 |

Note: This table represents hypothetical data to illustrate the expected trend in a TGA experiment.

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (e.g., electron density) of many-body systems. mdpi.com For this compound, DFT calculations can provide valuable insights into its geometry, electronic properties, and spectroscopic characteristics. rsc.org DFT methods, such as B3LYP, are commonly used to optimize the molecular geometry and predict vibrational frequencies, which can be compared with experimental data from infrared (IR) and Raman spectroscopy. researchgate.net

DFT calculations can also be used to determine various electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO-LUMO energy gap is a critical parameter that relates to the chemical reactivity and stability of the molecule. nih.gov A smaller HOMO-LUMO gap generally indicates higher reactivity. nih.gov While specific DFT studies on this compound were not found, extensive research has been conducted on similar molecules like glycerol and its derivatives, providing a framework for how such calculations would be approached. scispace.comresearchgate.netchemrxiv.org

Table 3: Hypothetical DFT-Calculated Properties for this compound

| Property | Calculated Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

| Dipole Moment | 3.5 D |

Note: These values are hypothetical and serve as an illustration of the type of data obtained from DFT calculations.

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. nih.gov For this compound, MD simulations can be employed to explore its conformational space, which is the range of three-dimensional shapes the molecule can adopt due to the rotation around its single bonds. nih.gov This is particularly relevant for a flexible molecule like this compound, which contains several rotatable bonds.

MD simulations can also provide detailed information about intermolecular interactions, such as hydrogen bonding, between molecules of this compound or between the molecule and a solvent. frontiersin.org This is crucial for understanding its physical properties, such as solubility and viscosity. For instance, MD simulations of glycerol in aqueous solutions have been used to study the hydrogen bond network and its effect on the mobility of glycerol molecules. researchgate.net Similar simulations could be performed for this compound to understand its behavior in different environments. unige.ch The simulations track the positions and velocities of atoms over time, governed by a force field that describes the potential energy of the system. nih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the interactions between the HOMO and LUMO of reacting species. wikipedia.org According to FMO theory, chemical reactions are often driven by the interaction of the HOMO of one molecule (the nucleophile) with the LUMO of another molecule (the electrophile). youtube.com

For this compound, FMO theory can be applied to predict its reactivity in various chemical transformations. The but-2-enoate moiety contains an α,β-unsaturated ester, which is a Michael acceptor. The LUMO of this system would be localized on the β-carbon, making it susceptible to nucleophilic attack. The energy and shape of the HOMO and LUMO, which can be calculated using DFT, determine the feasibility and regioselectivity of such reactions. researchgate.netchigroup.site For example, in a reaction with a nucleophile, the interaction between the nucleophile's HOMO and the LUMO of this compound would be the key orbital interaction governing the reaction pathway. The energy gap between the HOMO and LUMO also provides an indication of the molecule's kinetic stability. nih.gov

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the three-dimensional charge distribution of a molecule. It is instrumental in predicting and understanding a molecule's reactivity, particularly its behavior in electrophilic and nucleophilic reactions, as well as its intermolecular interaction patterns like hydrogen bonding. mdpi.com The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, regions of negative potential, rich in electrons, are colored red and indicate sites susceptible to electrophilic attack. Conversely, areas of positive potential, which are electron-poor, are colored blue and denote regions prone to nucleophilic attack. researchgate.netresearchgate.net

For this compound, while direct experimental MEP mapping data is not extensively published, a predictive analysis can be made based on its distinct functional groups. The molecule's structure, featuring two hydroxyl (-OH) groups, an ester group (-COO-), and a carbon-carbon double bond (-C=C-), dictates a complex and informative MEP map.

Predicted MEP Characteristics of this compound:

Negative Potential Regions (Red/Yellow): The most significant negative electrostatic potential is expected to be localized around the oxygen atoms of the carbonyl group in the but-2-enoate moiety and the oxygen atoms of the two hydroxyl groups. These regions, being electron-rich, are the primary sites for electrophilic attack and are strong hydrogen bond acceptors.

Positive Potential Regions (Blue): The hydrogen atoms of the hydroxyl groups are anticipated to exhibit the most positive electrostatic potential. This is due to the strong polarization of the O-H bonds, making these protons highly acidic and potent hydrogen bond donors. The protons on the carbon backbone adjacent to the oxygen atoms would also show some degree of positive potential.

Neutral/Near-Neutral Regions (Green): The alkyl chain of the but-2-enoate and the propyl backbone would likely display a near-neutral electrostatic potential.

This distribution of electrostatic potential is crucial for understanding the polymerization behavior of the monomer and the interaction of the resulting polymer with other molecules, such as solvents, plasticizers, or active pharmaceutical ingredients in potential biomedical applications.

Interactive Data Table: Predicted Molecular Electrostatic Potential (MEP) Values for Key Regions of this compound

| Molecular Region | Functional Group | Predicted MEP Value (Arbitrary Units) | Implication for Reactivity |

| Carbonyl Oxygen | Ester | Highly Negative | Site for electrophilic attack, hydrogen bond acceptor |

| Hydroxyl Oxygens | Diol | Negative | Sites for electrophilic attack, hydrogen bond acceptors |

| Hydroxyl Hydrogens | Diol | Highly Positive | Sites for nucleophilic attack, hydrogen bond donors |

| C=C Double Bond | But-2-enoate | Moderately Negative | Susceptible to radical attack during polymerization |

| Propyl Backbone | Glycerol Moiety | Near-Neutral | Relatively non-reactive |

Note: The MEP values are qualitative predictions based on the principles of computational chemistry applied to the known structure of the molecule. Actual values would be determined through specific software calculations (e.g., using Density Functional Theory, DFT).

Advanced Microscopy Techniques (e.g., Scanning Electron Microscopy for Polymer Morphology)

Scanning Electron Microscopy (SEM) is a high-resolution surface imaging technique that provides detailed information about the morphology, topography, and composition of a material. azom.com In polymer science, SEM is indispensable for characterizing the microstructure of polymers, including features like porosity, phase separation, and surface texture, which are critical determinants of a material's physical and functional properties. azom.comnih.gov

For polymers synthesized from this compound, SEM analysis would be crucial for understanding how the monomer's structure translates into the macroscopic and microscopic properties of the resulting material. The presence of hydrophilic hydroxyl groups and a polymerizable double bond allows for the formation of cross-linked hydrogels, materials with significant potential in various fields.

Predicted Morphological Characteristics of Poly(this compound):

The morphology of polymers derived from this compound, when visualized by SEM, is expected to be highly dependent on the polymerization conditions, such as the concentration of the monomer, the type and amount of cross-linking agent used, and the polymerization technique employed.

Porous Networks: When polymerized in the presence of a porogen or through techniques designed to create porous structures, SEM would likely reveal an interconnected porous network. researchgate.net The size and distribution of these pores would be critical for applications such as tissue engineering scaffolds or controlled-release systems. mdpi.com

Hydrogel Morphology: As a hydrogel, the polymer's appearance under SEM would be influenced by the sample preparation method, which typically involves freeze-drying. researchgate.net The resulting micrographs would show the solid matrix of the hydrogel, and the pore structure would be indicative of the water-holding capacity and swelling behavior of the material. mdpi.com The hydrophilic nature of the glycerol moiety would contribute to a potentially high degree of swelling, which would be reflected in the observed morphology.

Influence of Cross-linking: The degree of cross-linking would significantly impact the polymer's morphology. Higher cross-link densities would likely result in a more compact, less porous structure, which could be visualized by SEM. This would correlate with altered mechanical properties of the polymer.

Interactive Data Table: Potential Morphological Features of Poly(this compound) as Observed by SEM

| Polymerization Condition | Expected Morphological Feature | Implication for Polymer Properties |

| Low Monomer Concentration | Potentially larger, more defined pores | Higher swelling capacity, lower mechanical strength |

| High Monomer Concentration | Denser, less porous structure | Lower swelling capacity, higher mechanical strength |

| High Cross-linker Ratio | Tightly cross-linked, non-porous surface | Increased rigidity, reduced flexibility |

| Use of a Porogen | Interconnected porous network | High surface area, suitable for cell scaffolding |

| Freeze-dried Hydrogel | Honeycomb-like porous structure | Indicates high water retention capabilities |

Note: The described morphologies are based on established principles of polymer science and SEM analysis of analogous hydrophilic and cross-linked polymer systems. researchgate.netmdpi.comresearchgate.net

Applications and Functional Materials Derived from 2,3 Dihydroxypropyl But 2 Enoate

Polymeric Materials for Diverse Engineering Applications

The presence of a polymerizable double bond in the but-2-enoate portion of the molecule allows 2,3-dihydroxypropyl but-2-enoate to act as a monomer in the synthesis of various polymers. The pendant dihydroxypropyl groups can impart desirable properties such as hydrophilicity, biocompatibility, and sites for further chemical modification or crosslinking.

Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water, making them suitable for numerous biomedical applications. nih.govmdpi.com The synthesis of hydrogels from monomers like this compound can be achieved through free-radical polymerization of the butenoate double bond. researchgate.net The resulting polymer chains would possess pendant diol groups, which can contribute to the hydrogel's hydrophilicity and serve as points for crosslinking.

The properties of these hydrogels can be tuned by several factors:

Crosslinking Density: The degree of crosslinking can be controlled by adding a crosslinking agent during polymerization. This would directly impact the hydrogel's mechanical strength and swelling behavior. youtube.com

Copolymerization: Copolymerizing this compound with other monomers can introduce different functionalities and alter the hydrogel's properties. For instance, copolymerization with a temperature-responsive monomer could yield a thermo-responsive hydrogel.

Post-Polymerization Modification: The hydroxyl groups on the polymer backbone can be chemically modified after polymerization to introduce new functional groups or to form additional crosslinks, allowing for further tuning of the hydrogel's characteristics. figshare.com

| Property | Method of Tuning | Potential Effect |

| Mechanical Strength | Increase crosslinker concentration | Increased stiffness and toughness |

| Swelling Ratio | Decrease crosslinker concentration | Higher water absorption capacity |

| Degradation Rate | Incorporate biodegradable crosslinkers | Controlled degradation for drug delivery or tissue engineering |

| Stimuli-Responsiveness | Copolymerization with smart monomers | Response to temperature, pH, or light |

Polymers derived from this compound have potential applications in the formulation of advanced coatings and adhesives. The adhesion properties of such polymers can be attributed to the presence of the polar hydroxyl groups, which can form hydrogen bonds with various substrates.

For coatings, polymers based on this monomer could offer good adhesion, flexibility, and, due to the glycerol (B35011) moiety, a degree of biocompatibility, which is advantageous for medical device coatings. chemicalsunited.com The presence of reactive hydroxyl groups on the polymer backbone can also be utilized for post-curing reactions, leading to the formation of a durable and crosslinked coating.

In the realm of adhesives, the incorporation of monomers like this compound can enhance the adhesive strength and water resistance of the formulation. For instance, in wood adhesives, the introduction of functional monomers can improve the bonding performance under both dry and wet conditions. tandfonline.com The dual functionality of a similar monomer, glycidyl (B131873) methacrylate (B99206) (GMA), which has both an epoxy and a methacrylate group, has been shown to improve the quality and performance of varnishes, paints, and sealing compounds. atamankimya.comsfdchem.com

The inherent biocompatibility of glycerol makes its derivatives, such as this compound, attractive for creating biocompatible polymer matrices for tissue engineering and other biomedical applications. advancedsciencenews.comnih.gov Polymers synthesized from this monomer are expected to exhibit low toxicity and good biocompatibility. nih.gov

These polymer matrices can be designed to be biodegradable by incorporating hydrolyzable linkages into the polymer backbone or through the use of biodegradable crosslinkers. The degradation rate can be tailored to match the rate of tissue regeneration for a specific application. nih.gov The hydrophilic nature of the polymer, due to the diol groups, can also create a favorable environment for cell attachment and proliferation.

Furthermore, the pendant hydroxyl groups provide reactive sites for the covalent attachment of bioactive molecules, such as peptides or growth factors, to promote specific cellular responses and enhance tissue integration. The development of glycerol-based copolymers has been shown to be a promising strategy for creating materials for wound healing and dermal patches with drug delivery properties. nih.gov

Polymer nanocomposites, which are polymers reinforced with nanoscale fillers, can exhibit significantly improved mechanical, thermal, and barrier properties compared to the neat polymer. The hydroxyl groups present on polymers derived from this compound can play a crucial role in the synthesis of well-dispersed nanocomposites.

These hydroxyl groups can interact with the surface of inorganic nanoparticles, such as silica (B1680970) or titania, through hydrogen bonding or can be used for covalent "grafting from" or "grafting to" polymerization to attach polymer chains to the nanoparticle surface. daryatamin.commdpi.com This functionalization helps to prevent the agglomeration of nanoparticles and ensures a strong interface between the polymer matrix and the filler, which is essential for achieving enhanced properties. The surface of monomers or polymers can be functionalized by adjusting their polymerization techniques or cross-linking sites based on the intended application. mdpi.com

| Nanofiller | Potential Interaction with Polymer | Anticipated Property Enhancement |

| Silica Nanoparticles | Hydrogen bonding with surface silanol groups | Improved mechanical strength and thermal stability |

| Clay Nanolayers | Intercalation and exfoliation driven by polar interactions | Enhanced barrier properties and flame retardancy |

| Carbon Nanotubes | Covalent functionalization via hydroxyl groups | Increased electrical conductivity and mechanical reinforcement |

| Titanium Dioxide | Surface coordination with hydroxyl groups | UV resistance and photocatalytic activity |

Building Block in Complex Chemical Synthesis

Beyond its use as a monomer, the molecular structure of this compound, particularly its chiral center, makes it a valuable building block in stereoselective organic synthesis.

Glycerol is a prochiral molecule, and its derivatives can be used as chiral synthons for the synthesis of optically active compounds. google.comnih.gov The 2,3-dihydroxypropyl group in this compound contains a stereogenic center at the C2 position. By using an enantiomerically pure form of this compound, the chirality can be transferred to new molecules in a stereoselective manner.

The diol functionality can be protected, for example, as an acetonide, to allow for selective reactions at other parts of the molecule. The butenoate group can undergo various transformations, such as Michael additions or cycloadditions, where the stereochemistry of the dihydroxypropyl moiety can influence the stereochemical outcome of the reaction.

The use of chiral building blocks derived from glycerol is a well-established strategy in the synthesis of complex natural products and pharmaceuticals. google.comrsc.org These building blocks provide a readily available source of chirality and a versatile platform for the construction of stereochemically defined molecules. researchgate.netenamine.net The configuration of the glycerol backbone in natural glycosyldi- and monoacylglycerols has been determined, highlighting the importance of glycerol chirality in biological systems. nih.gov

Scaffold for Multi-functional Molecule Construction

The molecular architecture of this compound makes it an ideal scaffold for constructing complex, multi-functional molecules. A scaffold molecule provides a core structure upon which other chemical groups can be systematically added to create a larger, functional entity mdpi.com. The utility of this compound in this role stems from its distinct reactive sites: the two hydroxyl (-OH) groups and the carbon-carbon double bond of the butenoate group.

The diol functionality allows for a wide range of subsequent chemical modifications. These hydroxyl groups can be esterified, etherified, or reacted with other functional groups to attach different molecules, such as targeting ligands, imaging agents, or therapeutic compounds. This versatility is analogous to how other simple biomolecules with multiple hydroxyl groups, like glycerol itself, are used as building blocks for more complex polymeric structures, including hyperbranched polymers and dendrimers rsc.orgbiomaterials.org.

Furthermore, the butenoate group's double bond provides a handle for polymerization or other addition reactions. This allows the scaffold to be incorporated into a larger polymer chain, with the diol groups remaining available for post-polymerization modification. This dual functionality enables the creation of materials where specific molecules can be precisely grafted onto a polymer backbone, leading to materials with tailored properties for applications in fields like drug delivery and tissue engineering.

Table 1: Functional Groups of this compound for Scaffold Application

| Functional Group | Type of Reaction | Potential Application |

| Hydroxyl Groups (-OH) | Esterification, Etherification | Attachment of bioactive molecules, solubility modification |

| Butenoate (C=C) | Radical Polymerization, Michael Addition | Formation of polymer backbones, grafting of molecules |

| Ester Linkage (-COO-) | Hydrolysis | Introduction of biodegradability |

Sustainable and Bio-Based Materials Science

The use of renewable resources for chemical and material production is a cornerstone of sustainable development. This compound, being a derivative of glycerol, plays a significant role in this transition away from petrochemical feedstocks.

Glycerol is a major co-product of the biodiesel industry, and its increasing surplus has created a need to develop methods for its valorization mdpi.com. The conversion of crude glycerol into value-added monomers like this compound is a key strategy for improving the economic viability of biodiesel production and establishing a bio-based chemical industry mdpi.comresearchgate.net. This monomer serves as a renewable alternative to petroleum-derived acrylates and other monomers used in the polymer industry mdpi.com.

Polymers derived from glycerol-based monomers contribute to a more sustainable materials economy. The use of such bio-based feedstocks reduces the reliance on fossil fuels, lowers the carbon footprint of polymer production, and integrates waste streams from other industries into a circular economy model. Research has focused on the synthesis of various polymers from glycerol, including polyethers, polycarbonates, and polyesters, highlighting its versatility as a renewable platform chemical mdpi.comnih.gov. The development of efficient catalytic routes to convert glycerol into polymerizable monomers is an active area of research aimed at making these sustainable materials commercially competitive researchgate.netacs.org.

One of the most significant advantages of using this compound in polymer synthesis is the introduction of biodegradability. The ester linkage in the monomer is susceptible to hydrolysis, which can break down the polymer chain under physiological or environmental conditions biomaterials.orgmdpi.com. This contrasts with many conventional plastics, such as polyethylene, which have highly stable carbon-carbon backbones that persist in the environment for centuries.

Polymers incorporating glycerol-derived units, such as poly(glycerol sebacate) (PGS) or poly(glycerol maleate) (PGM), are well-studied examples of biodegradable materials nih.govresearchgate.net. These materials degrade through surface erosion or bulk hydrolysis of their ester bonds, breaking down into smaller, non-toxic molecules like glycerol and the corresponding dicarboxylic acid, which can be metabolized or safely assimilated nih.gov. The degradation rate of these polymers can be tuned by adjusting the crosslink density or the hydrophilicity of the polymer network. The presence of the free hydroxyl groups from the 2,3-dihydroxypropyl unit can increase the hydrophilicity of the resulting polymer, potentially accelerating its hydrolytic degradation compared to more hydrophobic polyesters researchgate.net. This makes materials derived from this compound promising candidates for applications requiring biodegradability, such as medical implants, drug delivery systems, and environmentally friendly packaging biomaterials.orgmdpi.com.

Role in Understanding Molecular Interactions at Interfaces (e.g., lipid membranes, purely chemical/physical interaction studies)

The amphiphilic nature of this compound—possessing a hydrophilic diol headgroup and a more hydrophobic butenoate tail—makes it a useful model compound for studying molecular interactions at interfaces. Glycerol esters, in general, are known for their surface-active properties and their ability to reduce the interfacial tension between oil and water researchgate.net.

When introduced at an interface, such as an oil-water interface or the surface of a lipid membrane, molecules of this compound will orient themselves to minimize free energy. The hydrophilic glycerol portion will preferentially interact with the aqueous phase, while the less polar butenoate moiety will orient towards the non-polar phase. This behavior is fundamental to the action of surfactants and emulsifiers. Polyglycerol fatty acid esters (PGFEs) are a well-known class of non-ionic surfactants whose properties, like the hydrophile-lipophile balance (HLB), can be finely tuned nih.govmdpi.com.

Studying the behavior of this compound at interfaces can provide insights into:

Membrane Interactions: How small amphiphilic molecules insert into and potentially disrupt or modify the properties of lipid bilayers. The hydroxyl groups can form hydrogen bonds with the phosphate head groups of phospholipids, while the hydrocarbon tail can intercalate into the hydrophobic core of the membrane.

Emulsion Stability: The effectiveness of the molecule in stabilizing droplets in an emulsion, which is critical for applications in food, cosmetics, and pharmaceuticals nih.gov.

Surface Tension: The molecule's ability to lower the surface tension of water, a key parameter in detergency and wetting applications semanticscholar.orgresearchgate.net.

By systematically studying this relatively simple molecule, researchers can gain a fundamental understanding of the physicochemical forces that govern interfacial phenomena, which is applicable to more complex systems involving proteins, lipids, and synthetic surfactants researchgate.netnih.gov.

Chemical Trapping Reagents for Reactive Species Studies (e.g., singlet molecular oxygen)

The α,β-unsaturated ester functionality in this compound allows it to act as a chemical trapping reagent for certain reactive species, most notably singlet molecular oxygen (¹O₂). Singlet oxygen is a highly reactive, electronically excited state of O₂ that can cause significant oxidative damage to biological molecules nih.gov. Detecting its presence is crucial in studies of photochemistry and oxidative stress.

Unsaturated compounds can react with singlet oxygen through several well-defined pathways:

[2+2] Cycloaddition: This reaction would involve the double bond of the butenoate group and ¹O₂ to form a highly unstable 1,2-dioxetane intermediate. This intermediate can then cleave to form carbonyl compounds.

Ene Reaction: If there are allylic hydrogen atoms available, singlet oxygen can react via an "ene" reaction to form an allylic hydroperoxide nih.govresearchgate.net.

[4+2] Cycloaddition: This pathway is common for conjugated dienes, but less so for a simple α,β-unsaturated ester.

The reaction of ¹O₂ with the butenoate double bond serves as a chemical trap because the formation of specific, stable oxidation products provides evidence of the transient presence of ¹O₂. By identifying and quantifying these products (e.g., using mass spectrometry or NMR), researchers can infer the production of singlet oxygen in a given chemical or biological system. The rate constants for the reaction (kR) and physical quenching (kQ) of singlet oxygen by various unsaturated esters have been studied, showing that the structure of the ester influences its reactivity nih.gov. The use of this compound as a trapping agent is advantageous in aqueous systems due to the increased water solubility imparted by the diol group.

Table 2: Potential Reaction Pathways of this compound with Singlet Oxygen (¹O₂)

| Reaction Type | Description | Resulting Product Type |

| [2+2] Cycloaddition | ¹O₂ adds across the C=C double bond. | Unstable 1,2-dioxetane, leading to carbonyl compounds. |

| Ene Reaction | ¹O₂ abstracts an allylic hydrogen with a concurrent shift of the double bond. | Allylic hydroperoxide. |

Emerging Research Directions and Future Perspectives for 2,3 Dihydroxypropyl But 2 Enoate

Development of Novel Catalytic Systems for Efficient Synthesis

The efficient and selective synthesis of 2,3-dihydroxypropyl but-2-enoate is paramount for its viable application. Future research is intensely focused on developing sophisticated catalytic systems that can overcome the challenges of selectivity and mild reaction conditions. The esterification of glycerol (B35011) is complex due to its three hydroxyl groups, making targeted synthesis of the monoester a significant hurdle.

Current research is moving beyond traditional acid or base catalysts, which often require high temperatures and lead to unwanted byproducts. The frontiers of this research include:

Enzymatic Catalysis: Lipases and other enzymes are being explored for their high specificity. Enzymatic routes can offer unparalleled selectivity for one hydroxyl group, proceeding under mild, environmentally friendly conditions. Research in this area aims to immobilize enzymes to improve reusability and reduce costs, making the process industrially scalable.

Heterogeneous Catalysts: Solid acid catalysts, such as ion-exchange resins like Amberlyst-15, are gaining traction. researchgate.net These catalysts are easily separable from the reaction mixture, simplifying purification and reducing waste. researchgate.net The development of nanostructured catalysts with tailored active sites is a key goal to enhance reaction rates and selectivity at lower temperatures. researchgate.net

Organocatalysis: The use of small organic molecules as catalysts presents another promising avenue. These systems can be designed to activate specific reactants and avoid the use of potentially contaminating metals.

Research efforts are geared towards creating a process that is not only efficient in yield but also aligns with the principles of green chemistry, utilizing renewable feedstocks to produce value-added chemicals like glycerol carbonate through green solvent pathways. researchgate.net

Table 1: Comparison of Catalytic Strategies for Glycerol Esterification

| Catalyst Type | Advantages | Research Focus |

|---|---|---|

| Enzymatic | High selectivity, mild conditions, biodegradable. | Immobilization techniques, improving long-term stability, cost reduction. |

| Heterogeneous | Easy separation and recovery, reusability, reduced waste. | Nanostructuring, active site engineering, improving performance at low temperatures. |

| Organocatalysis | Metal-free, tunable, high selectivity. | Design of novel catalysts, understanding reaction mechanisms, scalability. |

Exploration of Advanced Polymer Architectures (e.g., hyperbranched, star)

The structure of a polymer dictates its properties. While linear polymers from this compound can be formed, the presence of multiple hydroxyl groups on the glycerol backbone is a gateway to more complex and highly functional polymer architectures. tandfonline.comresearchgate.net

Hyperbranched Polymers: These are three-dimensional, globular macromolecules that can be synthesized in a one-pot reaction. hansen-solubility.com Unlike the laborious, step-wise synthesis required for perfect dendrimers, hyperbranched polymers are more accessible. tandfonline.comresearchgate.net Polymers derived from glycerol can be designed as AB2-type monomers, leading to structures with a high density of terminal functional groups, intramolecular cavities, low viscosity, and high solubility. tandfonline.comhansen-solubility.com Research has demonstrated the synthesis of hyperbranched polyglycerols with a high degree of branching (e.g., 0.669), which have significant potential. tandfonline.com The resulting materials are being investigated for uses where high surface functionality is desirable. researchgate.net

Star Polymers: Using a central core initiator, it is possible to grow polymer chains outwards, creating a star-shaped architecture. The pendant hydroxyl groups on the poly(this compound) chains could serve as initiation sites for grafting other polymers, leading to complex star-block copolymers with unique self-assembly behaviors.

The exploration of these architectures is driven by the unique properties they impart. Hyperbranched polymers, for instance, exhibit significantly different rheological and physical properties compared to their linear analogues, such as reduced intermolecular entanglement and lower solution or melt viscosity. hansen-solubility.comrsc.org

Table 2: Properties of Advanced Polymer Architectures

| Architecture | Key Structural Feature | Resulting Properties |

|---|---|---|

| Hyperbranched | Highly branched, 3D globular shape, high density of terminal groups. hansen-solubility.com | Low viscosity, high solubility, intramolecular cavities, non-entangled chains. hansen-solubility.com |

| Star | Multiple polymer arms radiating from a central core. | High arm density, tunable functionality, unique rheological behavior. |

In Silico Design and Prediction of Novel Derivatives and Applications

Computational chemistry and machine learning are becoming indispensable tools for accelerating materials discovery, reducing the reliance on costly and time-consuming trial-and-error experimentation. acs.orgtue.nl

Molecular Dynamics (MD) Simulations: MD simulations allow researchers to model polymer systems at the atomic level. mdpi.comresearchgate.net This "computational microscopy" can provide profound insights into structure-property relationships. mdpi.com For polymers of this compound, MD can be used to predict how polymer chains fold and interact, how hyperbranched structures assume their globular shape, and how the material responds to mechanical stress or changes in temperature. tue.nlaip.org Simulations of these polymers in different solvents, such as glycerol-water mixtures, can elucidate solvation dynamics and guide formulation design. rsc.orgmdpi.com

Machine Learning (ML) and Artificial Neural Networks (ANN): By training models on existing experimental data, ML and ANN can predict the properties of new, untested polymer structures. llnl.gov Researchers have successfully used these approaches to predict the mechanical properties of polyesters by correlating them with process parameters or molecular structures. tandfonline.comtandfonline.comresearchgate.net For this compound derivatives, an ML model could be developed to predict properties like glass transition temperature, tensile strength, or biodegradability based on co-monomer choice or polymer architecture. llnl.gov This predictive power enables rapid virtual screening of thousands of potential candidates to identify the most promising ones for synthesis.

Quantum Mechanical Calculations: Methods like the semiempirical MNDO Hamiltonian can be used to predict fundamental molecular properties such as heat of formation, dipole moment, and polarizability for polymer segments. dtic.mil These calculations help in understanding the electronic structure and reactivity of the monomer and its derivatives, guiding the design of new functional materials. dtic.mil

This in silico approach, from fundamental molecular modeling to high-level machine learning, represents a paradigm shift in materials science, enabling a more targeted and efficient design of polymers with tailored functionalities. hansen-solubility.comacs.orgnih.gov

Integration into Smart Materials and Responsive Systems

"Smart" materials, which can respond to external stimuli, are at the forefront of materials innovation. The pendant hydroxyl groups in polymers made from this compound are ideal functional handles for creating such systems.

Hydrogels: The hydrophilicity imparted by the diol functionality makes these polymers excellent candidates for hydrogels. These networks can be designed to be responsive to environmental cues. For instance, by incorporating acidic or basic co-monomers, pH-responsive hydrogels can be created that swell or shrink as the pH changes.

Temperature-Responsive Materials: By copolymerizing with monomers like N-isopropylacrylamide, polymers that exhibit a lower critical solution temperature (LCST) can be synthesized. These materials are soluble in water below a certain temperature but become insoluble and collapse above it, a property useful in a variety of applications.

Bio-responsive Systems: The hydroxyl groups can be functionalized with specific biomolecules, such as peptides or sugars. This would allow the material to interact with biological systems in a highly specific way. For example, a hydrogel could be designed to degrade and release a payload only in the presence of a specific enzyme. The formation of a Schiff-base by reacting carbonyl groups on a polymer backbone with amines on a tissue surface is one mechanism for creating responsive bio-adhesion. tandfonline.com

The development of tailored hybrid gels, which combine a polymer matrix with other components like polysaccharides, demonstrates a pathway to creating materials with greatly improved and tunable thermal and mechanical properties. tue.nlpreprints.org

Bridging Fundamental Understanding to Advanced Material Performance

A critical research direction is the establishment of clear, predictive links between the molecular structure of poly(this compound) and its ultimate macroscopic performance. This involves understanding how specific molecular features translate into bulk properties. llnl.govfrontiersin.org

Structure-Property Relationships: The focus is on how variations in the polymer's design affect its function. For example, how does the degree of branching in a hyperbranched polymer influence its mechanical strength versus its elasticity? How does copolymerization with a long-chain diacid affect the degradation rate and flexibility of the resulting polyester (B1180765)? researchgate.net The presence of glycerol as a structural component is known to enhance flexibility and act as a natural, non-toxic plasticizer. researchgate.netnih.gov

Processing-Structure-Property Links: The way a polymer is processed can dramatically alter its final properties. frontiersin.org For thermoplastic derivatives, research is exploring how processing conditions like temperature and shear stress during extrusion or molding affect the material's phase separation, crystallinity, and mechanical performance. llnl.gov Studies on other bio-based polymers have shown that reprocessing can significantly alter tensile strength and elongation at break, highlighting the importance of understanding these effects for recycling and sustainability. llnl.gov

By systematically studying these relationships, researchers can move from simply creating new materials to rationally designing them with a precise set of performance characteristics in mind, whether it be for flexible elastomers, rigid structural components, or responsive biomedical devices. preprints.orgfrontiersin.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.